molecular formula C21H21N3O3S B2959012 2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide CAS No. 799771-37-2

2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide

Cat. No. B2959012
CAS RN: 799771-37-2
M. Wt: 395.48
InChI Key: QRXBITHZVFTQAX-UHFFFAOYSA-N
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Description

The compound “2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide” is a complex organic molecule. It is a derivative of pyridine, furan, and thiophene . Pyridine derivatives demonstrate a broad spectrum of biological activities including antiviral, anticancer, antioxidant, and antimicrobial . Thiophenes and furans are found in many natural products and demonstrate biological activities such as antimicrobial, antifungal, and anticancer .


Synthesis Analysis

The synthesis of such compounds often involves multi-component reactions (MCRs). For instance, new sugar hydrazones and their derived oxadiazolyl acyclic nucleoside analogs incorporating pyridine, furan, or thiophene have been synthesized via MCR . The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .


Chemical Reactions Analysis

Cyanoacetohydrazides, which could be a part of the compound, are often used as precursors in reactions leading to the construction of heterocycles . They can act as both an N- and C-nucleophile, and upon treatment with various reactants, attack can take place at multiple sites .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 453.56 . Other physical and chemical properties such as melting point, boiling point, and density would require more specific experimental data.

Scientific Research Applications

Anticancer Activity

This compound has been tested for its anticancer activity against various cancer cell lines . The tests were conducted against adenocarcinomic human alveolar basal epithelial (A549), human prostatic adenocarcinoma (PC3), and human colorectal carcinoma (HCT116) cell lines . The results showed promising anticancer activity, making it a potential candidate for further research in cancer treatment .

Antiviral Activity

Pyridine derivatives, which are part of the compound’s structure, have demonstrated a broad spectrum of biological activities, including antiviral activity . This suggests that the compound could potentially be used in the development of antiviral drugs .

Antioxidant Activity

The compound’s pyridine derivatives have also shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antimicrobial Activity

Both pyridine and thiophene derivatives, which are part of the compound’s structure, have demonstrated antimicrobial activity . This suggests that the compound could potentially be used in the development of antimicrobial drugs .

Antifungal Activity

Thiophene derivatives, which are part of the compound’s structure, have shown antifungal activity . This suggests that the compound could potentially be used in the development of antifungal drugs .

Synthon for Potent Anticancer Agents

The compound has been utilized as a scaffold for the synthesis of pyrazole, dihydropyrazole, triazole, thioxopyrazolidinone, which are potent anticancer agents . This makes the compound a valuable synthon in the synthesis of new anticancer drugs .

properties

IUPAC Name

2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-12-7-13(2)20(14(3)8-12)23-19(26)11-28-21-16(10-22)15(9-18(25)24-21)17-5-4-6-27-17/h4-8,15H,9,11H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBITHZVFTQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CO3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide

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